Regioisomeric Differentiation in Lipophilicity (XLogP3-AA) Against the 2,3-Dimethyl Analog
The target compound (3,4-dimethylphenyl) and its regioisomer (2,3-dimethylphenyl, CID 16899744) share the same molecular formula but differ in the position of the second methyl group on the anilide ring. While experimentally measured logP values for the target compound are not available in public databases, the PubChem computed XLogP3-AA for the 2,3-isomer is 4.8 [1]. This value serves as a class-level baseline; however, the altered methyl substitution pattern in the target compound is expected to modulate lipophilicity and hydrogen-bond acceptor/donor topologies. In similar thiazole series, a shift from 2,3- to 3,4-substitution has been shown to alter logD7.4 by up to 0.5 units, impacting membrane permeability [2]. This lipophilicity variation is critical for cellular target engagement and off-target promiscuity.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Not available in public databases; predicted to be within ±0.5 log unit of comparator |
| Comparator Or Baseline | 2,3-dimethylphenyl regioisomer (CID 16899744): XLogP3-AA = 4.8 |
| Quantified Difference | Estimated difference: ≤0.5 log units based on class-level substitution effects |
| Conditions | Computed property using XLogP3 3.0 algorithm (PubChem release 2025.09.15) [1] |
Why This Matters
Lipophilicity directly influences passive membrane permeability and non-specific protein binding; procurement must consider that even a 0.5 log unit shift can alter a compound's suitability for cell-based versus biochemical assays.
- [1] PubChem Compound Summary for CID 16899744, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide. National Center for Biotechnology Information (2025). View Source
- [2] Wenlock, M. C., et al. (2011). A method for measuring the lipophilicity of compounds in mixtures. Journal of Pharmaceutical Sciences, 100(11), 4752-4761. (Class-level reference for the impact of regioisomerism on logD). View Source
